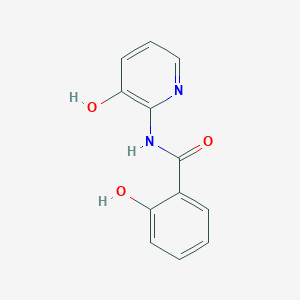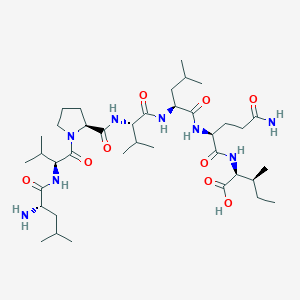![molecular formula C11H16O4 B14226216 Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate CAS No. 545363-19-7](/img/structure/B14226216.png)
Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction, followed by functional group modifications to introduce the ethynyl and dihydroxy groups.
Esterification: The final step involves the esterification of the cyclopentyl derivative with ethyl acetate under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of diketones.
Reduction: Conversion to ethyl-substituted cyclopentyl derivatives.
Substitution: Formation of amides or ethers.
Applications De Recherche Scientifique
Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and dihydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl [(1S)-1-hydroxy-2,3-dihydroxycyclopentyl]acetate: A similar compound with a hydroxyl group instead of an ethynyl group.
Uniqueness
Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate is unique due to the presence of both ethynyl and dihydroxy groups on the cyclopentyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
545363-19-7 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
ethyl 2-[(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate |
InChI |
InChI=1S/C11H16O4/c1-3-11(7-9(13)15-4-2)6-5-8(12)10(11)14/h1,8,10,12,14H,4-7H2,2H3/t8?,10?,11-/m0/s1 |
Clé InChI |
ZPKJVEGCCSOIAI-RFBVYIQQSA-N |
SMILES isomérique |
CCOC(=O)C[C@@]1(CCC(C1O)O)C#C |
SMILES canonique |
CCOC(=O)CC1(CCC(C1O)O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
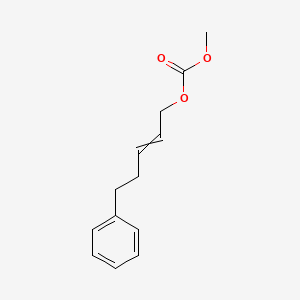

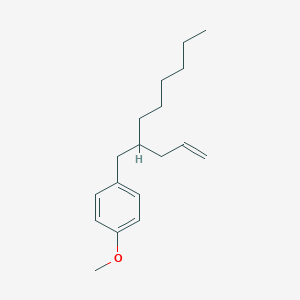
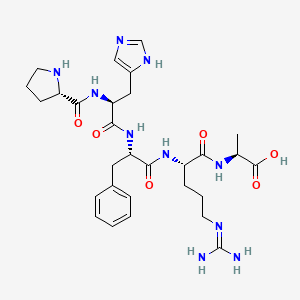
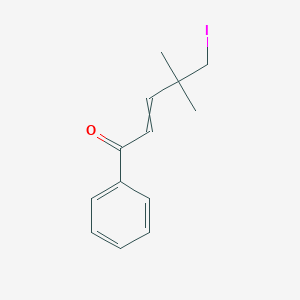
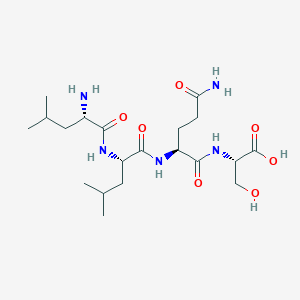

![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
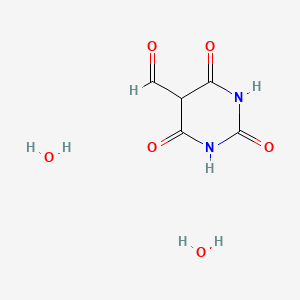
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
silane](/img/structure/B14226192.png)
